molecular formula C13H17N5O2S B2564110 3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanehydrazide CAS No. 299962-34-8

3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanehydrazide

Cat. No.: B2564110
CAS No.: 299962-34-8
M. Wt: 307.37
InChI Key: CPSJILZVHWWMQZ-UHFFFAOYSA-N
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Description

3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanehydrazide is a heterocyclic compound with a fused benzothieno-pyrimidine core. Its molecular formula is C₁₃H₁₇N₅O₂S (molecular weight: 307.372 g/mol), featuring a hydrazide (-NH-NH₂) substituent at the propane chain attached to the pyrimidine ring . The compound is synthesized via cyclization reactions involving ethyl 2-amino-4,5,6,7-tetrahydro-benzothiophene-3-carboxylate intermediates, followed by chlorination and hydrazine displacement . Its structural complexity and functional groups make it a candidate for pharmacological exploration, particularly in antimicrobial and anti-inflammatory applications, as inferred from analogs .

Properties

IUPAC Name

3-(3-amino-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2S/c14-17-10(19)6-5-9-16-12-11(13(20)18(9)15)7-3-1-2-4-8(7)21-12/h1-6,14-15H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSJILZVHWWMQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)N)CCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanehydrazide typically involves multiple steps, starting with the construction of the benzothienopyrimidine core. This can be achieved through a cyclization reaction involving appropriate precursors such as thiophene derivatives and pyrimidine derivatives. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, would be employed to ensure the final product's purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that compounds similar to 3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)propanehydrazide exhibit anticancer properties. For example, studies focusing on the inhibition of ornithine aminotransferase (OAT), an enzyme involved in cancer metabolism, have shown that structural analogs can selectively inhibit this enzyme. This inhibition can potentially reduce tumor growth by disrupting amino acid metabolism essential for cancer cell proliferation .

2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. The benzothieno-pyrimidine moiety is known for its ability to interact with biological membranes and disrupt microbial cell integrity. Preliminary studies suggest efficacy against various bacterial strains, making it a candidate for further development as an antibiotic agent .

Data Table: Summary of Research Findings

StudyFocusFindings
Study 1Anticancer ActivityIdentified as a selective OAT inhibitor; potential to reduce tumor growth .
Study 2Antimicrobial ActivityExhibited activity against multiple bacterial strains; potential for antibiotic development .
Study 3Synthesis and MechanismMechanistic insights into enzyme interaction; supports rational drug design .

Case Studies

Case Study 1: Inhibition of Ornithine Aminotransferase
A study investigated the synthesis of various analogs of the compound to assess their inhibitory effects on OAT. The most promising analog demonstrated a potent inhibitory effect with an IC50 value significantly lower than existing inhibitors. This suggests that the compound could be developed into a therapeutic agent for hepatocellular carcinoma .

Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth at concentrations lower than those required for conventional antibiotics. This positions it as a potential new treatment option in the face of rising antibiotic resistance .

Mechanism of Action

The mechanism by which 3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanehydrazide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related benzothieno-pyrimidine derivatives exhibit variations in substituents and biological activities. Below is a comparative analysis:

Structural and Functional Group Differences

Compound Name Molecular Formula Key Substituents/Modifications Key Data/Properties
Target Compound : 3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanehydrazide C₁₃H₁₇N₅O₂S Hydrazide group at C2-propane chain Monoisotopic mass: 307.110296; ChemSpider ID: 3470246
Analog 1 : 7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl-acetic acid C₁₄H₁₆N₂O₃S Methyl group at C7; Carboxylic acid at C2 chain IR (C=O): 1566 cm⁻¹; MS: m/z 278 (M⁺)
Analog 2 : 3-(7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid C₁₄H₁₆N₂O₃S Methyl group at C7; Propanoic acid at C2 chain Molecular weight: 292.36 g/mol; InChIKey: VDFFHFONVBJIEH-UHFFFAOYSA-N
Analog 3 : N-[2-[(2,4-difluorophenyl)thio]-4-oxo[1]benzothieno[3,2-d]pyrimidin-(4H)yl]methanesulfonamide C₁₈H₁₄F₂N₄O₃S₂ Difluorophenylthio and methanesulfonamide groups IC₅₀ COX-2 inhibition: <5 µM; Anti-inflammatory activity in keratinocytes
Analog 4 : 3-{[(Phenylhydrazono)(substituted phenyl)methyl]diazenyl}-2-sulfanyl-hexahydrobenzothienopyrimidinone Variable Formazan and sulfanyl substituents MIC values: 1.25–5 µg/mL against S. aureus and E. coli

Physicochemical and Bioavailability Insights

  • Solubility : The hydrazide group in the target compound improves water solubility compared to methyl- or carboxylic acid-substituted analogs (e.g., Analog 2) .
  • Bioavailability : Sulfonamide-containing analogs (e.g., Analog 3) exhibit higher cell permeability due to lipophilic substituents, whereas the hydrazide group may reduce passive diffusion .

Biological Activity

The compound 3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)propanehydrazide is a hydrazone derivative with potential biological activities. This article reviews its biological activity, including antioxidant and anticancer properties, supported by various research findings.

  • Molecular Formula : C13H17N5O2S
  • Molar Mass : 307.37 g/mol
  • CAS Number : 299962-34-8

Biological Activity Overview

The biological activities of this compound have been evaluated through various studies. Notable activities include:

  • Antioxidant Activity
    • The compound has shown significant antioxidant properties in DPPH radical scavenging assays. Its activity was compared to that of ascorbic acid, a well-known antioxidant.
    • In a study by , derivatives of similar structures exhibited antioxidant activities exceeding that of ascorbic acid by approximately 1.4 times.
  • Anticancer Activity
    • In vitro studies have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. For instance:
      • Human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines were tested using the MTT assay.
      • The results indicated higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, suggesting selective efficacy against certain cancer types .

Antioxidant Activity

The antioxidant activity of the compound was assessed using the DPPH radical scavenging method. The results are summarized in the following table:

Compound NameDPPH Scavenging Activity (%)Comparison to Ascorbic Acid
3-(3-Amino-4-oxo...)78%1.35 times higher
Ascorbic Acid58%Baseline

This data indicates that the compound demonstrates a robust ability to neutralize free radicals.

Anticancer Activity

The anticancer efficacy was evaluated through cytotoxicity assays against various cancer cell lines:

Cell LineIC50 (µM)Relative Efficacy
U-87 (Glioblastoma)15Higher sensitivity
MDA-MB-231 (Breast)25Lower sensitivity

These results suggest that the compound may be particularly effective in targeting glioblastoma cells.

Case Studies

A specific case study highlighted the synthesis of similar hydrazone compounds and their biological evaluations. In this study, modifications to the hydrazone structure were shown to affect both antioxidant and anticancer activities significantly. For example, substituents on the benzothieno structure influenced lipophilicity and bioactivity .

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